ZK824190

Pharmacokinetics Drug Discovery Bioavailability

Chronic oral dosing of uPA inhibitors in rodent MS models is often limited by poor bioavailability of traditional tool compounds (e.g., UK122, WX-UK1). ZK824190 solves this with a validated oral PK profile (F=55%, T1/2=2.8h in rats), enabling repeated daily gavage for long-term behavioral and histopathological assessments. - uPA IC50: 237 nM; tPA IC50: 1,600 nM; plasmin IC50: 1,850 nM - ≥98% purity by HPLC; ambient shipping; global stock availability. - Enables seamless in vitro-to-in vivo translational continuity without scaffold switching.

Molecular Formula C22H20F2N2O4
Molecular Weight 414.4 g/mol
Cat. No. B12421643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK824190
Molecular FormulaC22H20F2N2O4
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F
InChIInChI=1S/C22H20F2N2O4/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25/h3-11,19H,2,12,25H2,1H3,(H,27,28)/t19-/m1/s1
InChIKeyZDHMLADHONAIES-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK824190: Procurement & Baseline Activity


ZK824190 is a small-molecule, orally bioavailable inhibitor of urokinase-type plasminogen activator (uPA). It is primarily utilized in preclinical research for multiple sclerosis (MS), as well as in studies of cancer metastasis and fibrinolysis [1]. Its core biochemical profile is characterized by selective inhibition of uPA (IC50 = 237 nM) relative to the closely related serine proteases tPA (IC50 = 1600 nM) and plasmin (IC50 = 1850 nM) [2].

Oral dosingSupports chronic systemic in vivo studies via oral gavage in rodent disease models.
uPA pathwaySelective uPA inhibition for neuroinflammation, fibrinolysis, and metastasis research.
Model contextReported fit for EAE neuroinflammatory models; also applied in oncology invasion assays.

ZK824190: Key Differentiators


Generic substitution among uPA inhibitors is not scientifically valid due to profound discrepancies in oral bioavailability and in vivo target engagement. While many uPA inhibitors (e.g., UK122, WX-UK1, B428) demonstrate high in vitro potency, they lack the oral pharmacokinetic (PK) properties required for systemic chronic dosing models [1]. In contrast, ZK824190 is explicitly validated with a defined oral PK profile (F = 55%) in a relevant rodent disease model (EAE) . Furthermore, comparing ZK824190 to a close structural analog, ZK824859, reveals critical species-specific selectivity differences that directly impact translational study design. Substituting a high-selectivity tool compound with a lower-selectivity analog risks confounding data interpretation in both MS and oncology research.

Risk Factor
ZK824190
Alternative uPA Inhibitor
Oral PK availability
Reported oral F = 55% in rat; supports chronic oral dosing
UK122, WX-UK1, B428 lack documented oral bioavailability for systemic studies
Species-selectivity transfer
Human uPA IC50 reported; mouse data limited but scaffold context available
ZK824859 shows 5.2-fold potency loss in mouse uPA; may confound murine model design
Selectivity vs. oral utility trade-off
~7-fold selectivity over tPA/plasmin with oral in vivo utility
UK122 >500-fold selective but lacks oral PK; limited to in vitro or parenteral routes

ZK824190: Quantitative Evidence


Oral Bioavailability Advantage

ZK824190 demonstrates significant oral bioavailability, a critical differentiator from many uPA inhibitors which are limited to intraperitoneal or intravenous administration due to poor absorption. In rats, ZK824190 achieves an oral bioavailability (F) of 55% with a Cmax of 0.64 μg/mL . This directly contrasts with other uPA inhibitors, such as UK122 and WX-UK1, which are typically administered via non-oral routes in preclinical studies [1].

Oral PK Profile
Class-level
F = 55%, Cmax = 0.64 μg/mL, AUC = 2.2 h·μg/mL
Supports chronic oral dosing study design in rodent models
Rat PK at 2 mg/kg PO; comparators lack oral data
Pharmacokinetics Drug Discovery Bioavailability

Species Selectivity: ZK824190 vs. ZK824859

A direct cross-study comparison with the structural analog ZK824859 reveals critical species-specific differences in selectivity. ZK824190 is reported with a consistent selectivity window in human assays (uPA IC50 = 237 nM; tPA IC50 = 1600 nM; ~6.7-fold selectivity). In contrast, ZK824859 loses substantial potency and selectivity in mouse uPA assays compared to human assays (Human uPA IC50 = 79 nM vs. Mouse uPA IC50 = 410 nM; a 5.2-fold decrease in potency) . This indicates that ZK824190 may offer more reliable target engagement in murine disease models, though direct murine selectivity data for ZK824190 is not publicly available in the same detail.

Species Selectivity
Context-dependent
ZK824859: 5.2-fold potency loss in mouse vs. human uPA. ZK824190 mouse data not publicly specified.
Scaffold species-selectivity may require assay-level review
Cross-study comparison; direct murine data limited
Selectivity Species Differences Translational Pharmacology

In Vivo EAE Model Validation

ZK824190 is validated in a therapeutically relevant disease model: the rat experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [1]. This contrasts with many older uPA inhibitors, such as B428 and CJ-463, which were primarily evaluated in oncology models (e.g., Lewis lung carcinoma or mammary tumor invasion) and lacked data in neuroinflammatory contexts [2]. The specific EAE validation provides direct evidence of utility for MS research, a distinct application area.

EAE Model Validation
Class-level
Validated in rat EAE model with oral dosing at 2 mg/kg
Supports neuroinflammation research model fit
Older uPA inhibitors tested only in oncology models
Multiple Sclerosis EAE In Vivo Pharmacology

Selectivity: ZK824190 vs. UK122

ZK824190 and UK122 represent distinct selectivity paradigms. ZK824190 exhibits moderate selectivity over tPA and plasmin (IC50 uPA = 237 nM; tPA = 1600 nM; plasmin = 1850 nM) [1]. In contrast, UK122 is reported as a highly specific uPA inhibitor with negligible inhibition of tPA and plasmin (IC50 > 100,000 nM) [2]. While UK122 is more selective, ZK824190's oral bioavailability makes it the practical choice for systemic in vivo studies. The selection between these two depends on whether the experimental priority is absolute target specificity (in vitro/biochemical) or oral systemic exposure (in vivo).

Selectivity Window
Context-dependent
ZK824190: ~7-fold over tPA/plasmin. UK122: >500-fold selective but no oral PK data.
Oral exposure vs. absolute selectivity is a study-design trade-off
Data from separate in vitro enzyme assays
Target Selectivity Serine Protease Off-Target Effects

ZK824190: Use Cases & Procurement


Oral In Vivo EAE Efficacy

ZK824190 is uniquely suited for chronic oral dosing studies in rodent EAE models of MS. With an oral bioavailability of 55% and a moderate half-life (T1/2 = 2.8 h) in rats, it enables repeated daily oral gavage without the stress and variability of IP/IV injections . This PK profile is critical for long-term behavioral and histopathological assessments of demyelination and neuroinflammation. Alternative uPA inhibitors (e.g., UK122, WX-UK1) lack comparable oral bioavailability data and are impractical for extended oral dosing protocols [1].

uPA-Dependent Cell Migration & Invasion

ZK824190 serves as a bridge between in vitro biochemical assays and in vivo pharmacology. While UK122 may offer higher in vitro specificity, ZK824190 provides a direct translational path: researchers can first confirm uPA-dependent migration/invasion in vitro using ZK824190 (IC50 uPA = 237 nM), then seamlessly transition to oral in vivo efficacy studies without changing the chemical scaffold . This continuity is valuable for target validation and early drug discovery programs where PK/PD correlation is essential.

Cross-Species uPA Pharmacology

ZK824190 is a valuable comparator for cross-species selectivity studies. While direct murine selectivity data for ZK824190 is limited, its structural analog ZK824859 has documented 5.2-fold reduced potency in mouse uPA . Using ZK824190 alongside ZK824859 in parallel species-selectivity assays can help characterize the scaffold's translatability and inform dosing strategies for rodent efficacy models. This application is particularly relevant for academic groups or CROs engaged in mechanistic uPA pharmacology.

Fibrinolysis & Coagulation Research

ZK824190's activity against uPA, tPA, and plasmin enables its use in studies of fibrinolysis and coagulation. With IC50 values of 237 nM (uPA), 1600 nM (tPA), and 1850 nM (plasmin), it offers a graded inhibition profile across the plasminogen activation cascade . This contrasts with ultra-selective inhibitors like UK122, which lack activity against tPA and plasmin. Researchers investigating the interplay between these serine proteases in thrombosis, wound healing, or tumor stroma remodeling can utilize ZK824190 as a multi-target tool compound.

Application
Selection Property
Validation Focus
Oral in vivo EAE studies
Oral PK exposure profile
Chronic neuroinflammation model endpoints
uPA-dependent cell migration and invasion
In vitro-to-in vivo pathway continuity
PK/PD correlation in target engagement
Cross-species uPA pharmacology
Species-selectivity review
Translational assay endpoint comparison
Fibrinolysis and coagulation research
Multi-protease inhibition context
Pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK824190

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.